tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263177-13-4
VCID: VC8226298
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

CAS No.: 1263177-13-4

Cat. No.: VC8226298

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate - 1263177-13-4

Specification

CAS No. 1263177-13-4
Molecular Formula C13H24N2O3
Molecular Weight 256.34
IUPAC Name tert-butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3
Standard InChI Key SUOFDUWABCFZJT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N

Introduction

Structural Analysis

Molecular Architecture

The compound features a 1-oxa-7-azaspiro[4.5]decane core, where a piperidine ring is fused to a tetrahydrofuran moiety via a spiro carbon atom. Key functional groups include:

  • tert-Butyl carbamate (Boc): Provides steric protection for the secondary amine, enhancing stability during synthetic manipulations .

  • Primary amine (-NH₂): Positioned at C3, enabling participation in nucleophilic reactions or hydrogen bonding .

  • Spirocyclic framework: Confers rigidity, influencing conformational preferences in biological interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34–256.35 g/mol
CAS Registry1263177-13-4
IUPAC Nametert-Butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
LogP2.14

Stereochemical Considerations

The C3 amino group introduces a chiral center. Enantioselective synthesis using ω-transaminases (ω-TAs) has been reported, yielding the (R)-enantiomer with >97% enantiomeric excess (ee) . This stereochemical control is critical for optimizing target binding in drug candidates .

Synthesis and Optimization

Conventional Synthetic Routes

Early methods involved multi-step sequences:

  • Spirocyclization: Boc-protected piperidinone undergoes allyl zinc bromide addition, followed by bromination and base-mediated cyclization to form the spiro framework .

  • Azide Reduction: Displacement of a bromide intermediate with sodium azide, followed by Staudinger reduction (PPh₃/H₂O) to yield the primary amine .
    Limitations: Low scalability due to hazardous azide intermediates and moderate yields (~60%) .

Continuous Flow Chemistry

  • Azide Formation: Performed in a continuous reactor at 150°C with 1.1 equiv NaN₃, reducing reaction time from 24 h (batch) to 10 min .

  • Iminophosphorane Hydrolysis: Integrated flow system converts azides to amines using PPh₃/H₂O at 100°C, achieving 75% isolated yield .

Biocatalytic Transamination

  • Enzyme-Catalyzed Resolution: ω-TA-200 catalyzes the conversion of a ketone precursor to (R)-enantiomer with 97.8% ee at 50 g/L substrate loading .

  • Equilibrium Shifting: Nitrogen sweeping removes acetone byproduct, driving conversion to >99% .

Chemical Reactivity and Functionalization

Amine Reactivity

The C3 amine participates in:

  • Acylation: Forms amides with carboxylic acids or activated esters .

  • Reductive Amination: Reacts with ketones/aldehydes in the presence of NaBH₃CN .

  • Salt Formation: Hydrochloride salts (e.g., CAS 2361644-23-5) improve solubility for biological assays .

Boc Deprotection

Treatment with HCl/dioxane or TFA cleaves the tert-butyl group, generating a free secondary amine for further derivatization .

Biological Activity and Mechanisms

Enzymatic Inhibition

  • FAAH (Fatty Acid Amide Hydrolase): Structural analogs (e.g., 1-oxa-8-azaspiro[4.5]decane-8-carboxamides) inhibit FAAH, a target for pain and inflammation therapies .

  • Antimicrobial Effects: Spirocyclic amines exhibit moderate activity against Gram-positive bacteria (MIC ~16 µg/mL).

Applications in Medicinal Chemistry

Drug Candidate Optimization

  • Conformational Restriction: The spirocyclic core reduces entropic penalties in target binding, improving affinity for enzymes/receptors .

  • Prodrug Design: Boc protection enhances pharmacokinetic properties, enabling controlled amine release in vivo .

Case Studies

  • FAAH Inhibitors: Patent US20110230493A1 discloses analogs with IC₅₀ < 10 nM for pain management .

  • Anticancer Agents: Derivatives with appended oxadiazole moieties show cytotoxicity in HCT-116 cells (IC₅₀ = 3.2 µM).

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